molecular formula C8H16ClNO3 B2384832 3-(Methoxymethyl)piperidine-3-carboxylic acid hydrochloride CAS No. 1955554-55-8

3-(Methoxymethyl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B2384832
CAS No.: 1955554-55-8
M. Wt: 209.67
InChI Key: UCWQOBXUFSEXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol. This compound is used in various scientific experiments and has applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3-(Methoxymethyl)piperidine-3-carboxylic acid hydrochloride involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The piperidine ring is essential for chiral optimization, and the synthesis often involves intra- and intermolecular reactions leading to the formation of substituted piperidines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(Methoxymethyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid (MsOH) and phenylhydrazine hydrochloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indoles with high efficiency .

Scientific Research Applications

Pharmaceutical Development

3-(Methoxymethyl)piperidine-3-carboxylic acid hydrochloride is primarily investigated for its potential use in drug development. It acts as a building block for synthesizing more complex pharmaceutical compounds. Research has indicated that derivatives of this compound may exhibit pharmacological properties beneficial for treating central nervous system disorders, such as schizophrenia and Alzheimer's disease .

Multitarget Drug Design

Recent studies emphasize the importance of multitarget-directed ligands (MTDLs) in improving therapeutic efficacy. The compound's ability to interact with multiple receptors makes it a candidate for developing drugs that can simultaneously target different pathways involved in complex diseases . For instance, its role as a histamine H3 receptor ligand has been explored, with implications for treating conditions like chronic pain and neurodegenerative diseases.

Synthesis of Complex Molecules

In organic chemistry, this compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in diverse chemical reactions, including oxidation and substitution, making it valuable for researchers looking to create novel compounds with specific functionalities .

Case Study 1: Dual Receptor Modulation

A recent study investigated the dual modulation of histamine H3 and sigma-1 receptors using piperidine derivatives, including this compound. The findings suggested that compounds with dual receptor activity could enhance therapeutic outcomes in pain management and neuroprotection .

Case Study 2: Synthesis of Piperidine Derivatives

Another study focused on synthesizing piperidine derivatives from this compound. The research highlighted the compound's utility in creating derivatives that showed promise as selective antagonists for various receptors involved in neurological disorders .

Summary Table of Applications

Application AreaDescriptionReferences
Pharmaceutical DevelopmentUsed as a building block for drugs targeting CNS disorders
Multitarget Drug DesignInvestigated for its role in developing MTDLs for complex diseases
Organic SynthesisServes as an intermediate in synthesizing heterocyclic compounds
Dual Receptor ModulationExplored for its potential to modulate histamine H3 and sigma-1 receptors
Synthesis of DerivativesUtilized in the synthesis of novel piperidine derivatives with therapeutic potential

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, contributing to the stereochemistry and binding mode to enantioselective proteins . The compound’s effects are mediated through its ability to interact with these targets, leading to various biological responses.

Comparison with Similar Compounds

3-(Methoxymethyl)piperidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as 3-Methyl-3-piperidinecarboxylic acid hydrochloride . While both compounds share a piperidine ring, the presence of the methoxymethyl group in this compound provides unique properties and reactivity. This distinction makes it a valuable compound for specific applications where its unique structure offers advantages over other similar compounds .

Biological Activity

3-(Methoxymethyl)piperidine-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a methoxymethyl group and a carboxylic acid moiety, which are critical for its biological interactions. The presence of the piperidine structure is associated with various pharmacological activities, particularly in modulating neurotransmitter systems.

Research indicates that compounds similar to this compound often interact with specific receptors in the central nervous system (CNS). These interactions may involve:

  • Receptor Binding : The compound may bind to G protein-coupled receptors (GPCRs), influencing neurotransmitter release and signaling pathways.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of certain neurotransmitters like GABA or serotonin.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Analgesic Effects

Studies have shown that piperidine derivatives can exhibit analgesic properties, potentially through their action on sigma-1 and histamine H3 receptors. These receptors play significant roles in pain modulation, making them targets for developing pain-relieving drugs.

2. Neurotransmitter Modulation

The compound's ability to influence neurotransmitter systems suggests potential applications in treating neurological disorders. For instance, it may enhance GABAergic transmission, contributing to anxiolytic effects.

3. Anticancer Activity

Preliminary studies indicate that similar piperidine compounds have demonstrated antiproliferative effects against various cancer cell lines. The mechanism may involve the inhibition of key signaling pathways that promote cell growth and survival.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnalgesicSigma-1 receptor modulation
Neurotransmitter ModulationGABA uptake inhibition
AnticancerInhibition of cell proliferation

Case Study: Pain Management

A study evaluating dual-action ligands targeting histamine H3 and sigma-1 receptors found that modifications to piperidine structures can enhance analgesic efficacy in animal models of neuropathic pain. The findings suggest that the inclusion of methoxymethyl groups may optimize binding affinity and therapeutic outcomes .

Case Study: Cancer Cell Proliferation

Research into piperidine derivatives has revealed significant antiproliferative activity against breast and ovarian cancer cells. Compounds with similar structural features to this compound showed IC50 values indicating effective inhibition of tumor cell growth, warranting further investigation into their potential as anticancer agents .

Properties

IUPAC Name

3-(methoxymethyl)piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-12-6-8(7(10)11)3-2-4-9-5-8;/h9H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWQOBXUFSEXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCNC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.